molecular formula C6H3F3N2S B3125948 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 329978-21-4

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B3125948
CAS No.: 329978-21-4
M. Wt: 192.16 g/mol
InChI Key: DEYWGGKDOKCYST-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile is a versatile thiazole-based nitrile building block with significant relevance in medicinal chemistry and anticancer research. This compound, with the molecular formula C6H3F3N2S and a molecular weight of 192.16 g/mol, serves as a key precursor for the synthesis of more complex molecules . The 1,3-thiazole ring is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs and bioactive compounds due to its ability to interact with diverse biological targets . The presence of both the electron-withdrawing trifluoromethyl group and the reactive acetonitrile moiety on this core structure enhances its potential for derivatization, making it a valuable intermediate for constructing potential pharmacologically active agents . Recent scientific literature highlights that novel thiazole derivatives are actively being explored for their potent antiproliferative properties against various cancer cell lines, including drug-resistant models, often through mechanisms such as EGFR inhibition . Researchers can utilize this compound to develop new small molecules aimed at modulating such oncogenic targets. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard information. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYWGGKDOKCYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329978-21-4
Record name 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
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Preparation Methods

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then reacted with acetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound with the CAS number 329978-21-4 . It is found within American Elements's catalog of life science compounds .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, related compounds and the presence of key functional groups suggest potential uses:

  • Thiazoles: Thiazoles, to which this compound belongs, are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
  • Trifluoromethyl Group: The trifluoromethyl group (CF3) enhances the compound’s chemical stability and biological activity.
  • Acetonitrile Group : this compound can undergo nucleophilic substitutions, condensation reactions, and cycloadditions.

Given these characteristics, this compound may be useful in:

  • Synthesis of complex molecules The compound can serve as a building block in chemical synthesis.
  • Development of pharmaceuticals The compound could be explored for potential therapeutic effects.
  • Development of agrochemicals It may be utilized in the development of agrochemicals.
  • Material Science: It can be used in the molecular design of UV-vis absorption and emission properties in organic fluorophores .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Molar Mass (g/mol) Key Properties/Applications References
This compound C6H3F3N2S -CF3 196.16 High thermal stability; used in drug design for metabolic resistance.
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile C12H10N2S -C6H4CH3 214.29 Lower electron-withdrawing effect; potential intermediate for fluorescent dyes.
2-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]acetonitrile C15H16N2S -C6H4C(CH3)3 256.37 Bulky substituent reduces solubility; explored in polymer chemistry.
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile C15H18N2S Adamantane 258.39 High lipophilicity; investigated for CNS-targeting drug delivery.
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile C11H6Cl2N2S -C6H3Cl2 273.15 (calc.) Enhanced halogen bonding; studied as a pesticide intermediate.
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile C13H10N2O2S Benzodioxane ring 258.30 Oxygen-rich structure improves solubility; used in photodynamic therapy research.
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile C8H10N2OS -CH2CH(OCH3) 182.25 Ether linkage enhances hydrophilicity; evaluated in catalysis studies.

Key Observations:

Electronic Effects : The trifluoromethyl group in the target compound confers strong electron-withdrawing properties, enhancing its reactivity in nucleophilic substitutions compared to methyl or aryl analogs .

Solubility and Lipophilicity : Bulky substituents (e.g., adamantane, tert-butyl) increase molecular weight and lipophilicity, reducing aqueous solubility but improving membrane permeability . Halogenated derivatives (e.g., dichlorophenyl) further elevate lipophilicity, favoring agrochemical applications .

Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between thiols and chloroacetonitrile derivatives, with variations in reaction conditions (e.g., solvent, catalyst) to accommodate substituent complexity .

Biological Relevance : The trifluoromethyl derivative’s metabolic stability makes it a candidate for antifungal and antiviral agents, whereas benzodioxane-containing analogs are explored for antioxidative properties .

Biological Activity

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for its versatility in drug design, often contributing to anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C6H4F3N2S
  • Molecular Weight : 192.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)1.61Caspase activation
Compound BPC3 (Prostate)1.98Apoptosis induction
This compoundTBDTBD

Note: Specific IC50 values for this compound were not found in the reviewed literature.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the modulation of apoptotic pathways. Research indicates that compounds with similar structures can activate caspases—proteins that play essential roles in programmed cell death.

Case Study: Induction of Apoptosis

A study highlighted the ability of thiazole derivatives to induce apoptosis in cancer cells via the caspase pathway. Compounds were tested against various cancer cell lines, showing significant activation of caspases 3, 8, and 9, leading to increased apoptosis rates.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of thiazole derivatives. SAR studies indicate that electron-withdrawing groups like trifluoromethyl increase the potency of these compounds by improving their interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
TrifluoromethylIncreases potency
Methyl groupEnhances activity
Halogen substituentsVaries; can enhance or reduce activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via two primary routes:

Cyanoethylation : Reacting 2-cyanothioacetamide with trifluoromethyl-substituted ketones (e.g., 1-chloro-3,3,3-trifluoropropanone) under basic conditions (e.g., KOH/EtOH), yielding ~54% efficiency .

Nucleophilic substitution : Using 2-(chloromethyl)-4-(trifluoromethyl)thiazole with sodium cyanide (NaCN) in polar aprotic solvents like DMF. Reaction temperature (50–70°C) and stoichiometric control are critical for minimizing side products .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product.

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodology :

  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Validation : Apply the PLATON tool suite to check for missed symmetry, hydrogen bonding, and steric clashes. Key metrics include R-factor (<5%) and goodness-of-fit (~1.0) .
    • Example : The trifluoromethyl group’s geometry (C–F bond length: ~1.33 Å) and planarity of the thiazole ring should align with DFT-calculated values .

Q. What analytical techniques are recommended for assessing purity and physicochemical properties?

  • Methodology :

  • HPLC : Use a C18 reverse-phase column with acetonitrile/water (0.1% formic acid) for purity analysis. Retention time and peak symmetry indicate impurities .
  • LogP determination : Employ shake-flask method (octanol/water partition) or computational tools (e.g., MarvinSuite) .
  • pKa estimation : Conduct potentiometric titration in aqueous-organic mixtures (e.g., 20% MeCN) to account for solubility limitations .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. cyclization) influence the synthesis of this compound?

  • Mechanistic insights :

  • Thiazole formation : The reaction between thiourea derivatives and α-haloketones proceeds via nucleophilic attack, followed by cyclization. Trifluoromethyl groups increase electrophilicity at the α-carbon, accelerating cyclization but risking ring-opening in polar solvents .
  • Side reactions : Trace water can hydrolyze the nitrile group to amides; anhydrous conditions and molecular sieves mitigate this .
    • Mitigation : Use in-situ IR spectroscopy to monitor nitrile stability (C≡N stretch: ~2250 cm⁻¹) .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

  • Graph-set analysis :

  • The nitrile group (C≡N) acts as a weak hydrogen-bond acceptor, forming C–H···N interactions with adjacent thiazole C–H donors (distance: ~3.2 Å).
  • Trifluoromethyl groups engage in F···H–C interactions, contributing to layered packing motifs .
    • Implications : These interactions influence solubility and melting behavior, critical for co-crystal design .

Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) be resolved?

  • Validation workflow :

NMR assignments : Compare experimental 1H^1H and 13C^{13}C shifts (e.g., thiazole C2: ~160 ppm) with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Cross-check : Use 2D NMR (HSQC, HMBC) to confirm coupling between nitrile carbons and adjacent protons .

  • Case study : Discrepancies in 1H^1H shifts for the methylene group (–CH₂CN) often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s LogP values?

  • Root cause : Variations arise from measurement techniques (experimental vs. computational) and pH conditions. For instance, LogD (pH 7.4) accounts for ionization, unlike LogP .
  • Resolution : Standardize experimental conditions (shake-flask, 25°C) and validate with chromatographic methods (e.g., RP-HPLC retention time correlation) .

Q. Why do different synthetic routes yield varying enantiomeric purity?

  • Chiral centers : While the thiazole ring lacks stereocenters, impurities in starting materials (e.g., racemic α-haloketones) can introduce chiral byproducts.
  • Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to detect enantiomeric excess .

Methodological Tables

Table 1 : Key physicochemical properties of this compound

PropertyValueMethod/Reference
Molecular weight206.16 g/molHRMS
LogP (pH 7.4)2.08 ± 0.1Shake-flask
pKa11.12 (predicted)MarvinSuite
Melting point85–87°CDSC

Table 2 : Common impurities and mitigation strategies

ImpuritySourceMitigation
Hydrolyzed amideMoisture in reactionAnhydrous conditions
Ring-opened byproductsExcess baseStoichiometric control

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile

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